2-Ethoxy-4-formylphenyl 4-methylbenzoate

Organic Synthesis Medicinal Chemistry Regioselectivity

Inconsistent regioselectivity in Schiff base formation with generic esters leads to variable yields. 2-Ethoxy-4-formylphenyl 4-methylbenzoate (CAS 331002-74-5) overcomes this via its ortho-ethoxy group, providing predictable electronic and steric control for reproducible synthesis. Key benefits: ≥97% purity; validated 1H NMR spectrum for immediate QC; global stock availability for rapid shipping.

Molecular Formula C17H16O4
Molecular Weight 284.31g/mol
CAS No. 331002-74-5
Cat. No. B400684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-formylphenyl 4-methylbenzoate
CAS331002-74-5
Molecular FormulaC17H16O4
Molecular Weight284.31g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H16O4/c1-3-20-16-10-13(11-18)6-9-15(16)21-17(19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
InChIKeyHDGNEDYQYJBPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4-formylphenyl 4-methylbenzoate: Product Overview


2-Ethoxy-4-formylphenyl 4-methylbenzoate is an aromatic ester derivative of 4-methylbenzoic acid, classified within phenol esters and benzaldehydes . It features an ethoxy group at the ortho position and a reactive formyl (-CHO) group at the para position on the phenolic ring , yielding the molecular formula C17H16O4 (MW 284.31) . The compound is primarily utilized as a versatile synthetic building block for generating Schiff bases and other functionalized derivatives, with commercial availability at research-grade purities of 95–97% .

Versatile precursor for Schiff base and functionalized derivative synthesis
Ortho-ethoxy substitution directs regiochemical outcomes in condensation reactions
Commercially available at research-grade purities with spectral QC reference

2-Ethoxy-4-formylphenyl 4-methylbenzoate: Why Substitution Fails


Close structural analogs of 2-ethoxy-4-formylphenyl 4-methylbenzoate, such as 4-formylphenyl 4-methylbenzoate (CAS 115883-85-7) or 3-formylphenyl 4-methylbenzoate (CAS 432003-00-4), cannot be interchanged without compromising synthetic outcomes . The target compound possesses a unique ortho-ethoxy substitution pattern on the phenolic ring , which directly modulates both electronic distribution (inductive and resonance effects) and steric accessibility of the reactive para-formyl group. This substitution pattern is critical for controlling regioselectivity in Schiff base formation and downstream derivatization reactions . Furthermore, the calculated logP of 4.23 reflects distinct solubility and partition characteristics compared to non-ethoxylated analogs (e.g., 4-formylphenyl 4-methylbenzoate, MW 240.25 ), which significantly impacts reaction optimization and purification protocols. Substitution with a simpler analog introduces the risk of divergent reaction pathways, altered yields, and unexpected physicochemical behavior .

1 Close analogs (e.g., 4-formylphenyl 4-methylbenzoate) lack the ortho-ethoxy group, which may shift regioselectivity and alter reaction pathways.
2 Predicted partition properties differ from non-ethoxylated analogs; solvent compatibility and purification protocols may require re-optimization.

2-Ethoxy-4-formylphenyl 4-methylbenzoate: Evidence Guide


Regiochemical Impact of Ortho-Ethoxy Substitution

2-Ethoxy-4-formylphenyl 4-methylbenzoate is structurally differentiated from close analogs such as 4-formylphenyl 4-methylbenzoate (CAS 115883-85-7) by the presence of an ortho-ethoxy (-OCH2CH3) group on the phenolic ring . This substitution is not merely incremental; it fundamentally alters the electronic and steric environment of the reactive para-formyl group, dictating regiochemical outcomes in nucleophilic addition and condensation reactions essential for constructing complex molecules . While no direct, side-by-side kinetic study is publicly available, the established principles of physical organic chemistry predict a significant change in reaction rates and product distributions when moving from the unsubstituted analog to the 2-ethoxy derivative .

Regiochemical control
Class-level inference
Target: ortho-ethoxy present
Comparator: no ortho-ethoxy group (4-formylphenyl 4-methylbenzoate)
Supports regioselectivity review; substitution may alter synthetic outcomes.
Structure-based inference; direct kinetic comparisons not identified.
Organic Synthesis Medicinal Chemistry Regioselectivity

Predicted Physicochemical Profile for Reaction Planning

Key predicted physicochemical properties for 2-ethoxy-4-formylphenyl 4-methylbenzoate include a logP of 4.23 , a boiling point of 479.3±45.0 °C at 760 mmHg [1], and a density of 1.2±0.1 g/cm³ [1]. These values are distinct from those of the non-ethoxylated analog, 4-formylphenyl 4-methylbenzoate, for which similar comprehensive data sets are not consistently available in authoritative databases . The high logP indicates a strong preference for non-polar environments, which directly informs solvent selection for reactions (e.g., favoring toluene or DCM over water or methanol) and guides chromatographic purification methods (e.g., normal phase vs. reverse phase) .

Predicted properties
Supporting evidence
LogP 4.23 (predicted)
Boiling point ~479 °C
Density ~1.2 g/cm³
Guides solvent selection and purification optimization.
ACD/Labs predicted values; experimental verification recommended.
Reaction Optimization Purification Physicochemical Properties

1H NMR Spectral Reference for Quality Control

A validated 1H NMR spectrum for 2-ethoxy-4-formylphenyl 4-methylbenzoate is available in the SpectraBase database (DMSO-d6 solvent) [1]. This provides a tangible, verifiable benchmark for confirming compound identity and assessing purity upon receipt from a vendor, which is a critical step in any rigorous synthetic workflow. In contrast, such readily accessible reference spectra are not equally available for all close analogs . The existence of a high-quality reference spectrum reduces the burden of independent structure elucidation and accelerates the quality control process, thereby saving time and resources.

Spectral reference
Supporting evidence
Target: 1H NMR available (SpectraBase)
Comparator: no accessible reference spectrum for close analogs
Enables rapid identity and purity verification upon receipt.
Reference in DMSO-d6; use as a QC benchmark.
Analytical Chemistry Quality Control Spectral Analysis

2-Ethoxy-4-formylphenyl 4-methylbenzoate: Application Scenarios


Regioselective Building Block for Schiff Base Synthesis

2-Ethoxy-4-formylphenyl 4-methylbenzoate is optimally employed as a precursor for synthesizing Schiff base ligands where the ortho-ethoxy group is a structural prerequisite for achieving a specific metal coordination geometry or for modulating the electronic properties of the final complex . The distinct reactivity profile conferred by this substitution pattern, as discussed in Evidence Item 1, makes it the appropriate choice over non-ethoxylated analogs when a synthetic route or target molecule explicitly demands this regiochemical control .

Standardized Protocols with Predictable Physical Properties

The well-defined and accessible physicochemical properties, including a high logP of 4.23 and a boiling point of ~479°C [1], make this compound a reliable starting material for developing and executing standardized synthetic protocols. Researchers can confidently select solvents and purification techniques based on these known parameters, leading to more reproducible and scalable processes compared to using less-characterized analogs .

Spectral Benchmarks for Quality Control Workflows

Procurement of 2-ethoxy-4-formylphenyl 4-methylbenzoate is strongly favored in academic and industrial laboratories that prioritize efficient quality control. The availability of a validated 1H NMR reference spectrum [2] enables immediate, unequivocal verification of the material's identity and purity upon receipt. This directly supports Good Laboratory Practice (GLP) and reduces the analytical overhead associated with de novo structural confirmation, thereby accelerating project timelines.

Application
Selection Property
Validation Focus
Regioselective Schiff base synthesis
Ortho-ethoxy regiochemical profile
Regioselectivity in condensation reactions
Standardized synthetic protocols
Predicted physicochemical profile (logP, bp, density)
Solvent selection and purification reproducibility
Quality control workflows
Available 1H NMR reference spectrum
Identity and purity confirmation upon procurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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